Antimycobacterial Activity: Clear Differentiation from C2 and C4 Analogs
A comparative study of N,N'-diarylalkanediamides revealed that the pentanediamide (C5) derivative is inactive against multiple strains of mycobacteria, in stark contrast to the highly active ethanediamide (C2) and butanediamide (C4) counterparts [1]. This provides a clear, negative differentiation for this compound.
| Evidence Dimension | Antimycobacterial Activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | N,N'-diarylethanediamides (C2) and N,N'-diarylbutanediamides (C4) |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | In vitro assay against various mycobacterial strains [1] |
Why This Matters
This evidence confirms that if antimycobacterial activity is an undesirable off-target effect for a given application, N,N'-diphenylpentanediamide is a superior choice over its C2 and C4 analogs.
- [1] Kubicova, L., Waisser, K., Kunes, J., Kralova, K., Odlerova, Z., Slosarek, M., Janota, J., & Svoboda, Z. (1999). Synthesis of N,N′-diarylalkanediamides and their antimycobacterial and antialgal activity. ECSOC-3, C0004. View Source
